Physicochemical Differentiation: Molecular Weight and Rotatable Bond Count vs. Closest Clinical-Stage Analog
CAS 2034474-95-6 (MW 309.33 g/mol, 4 rotatable bonds) differs from the 6-(cyclohexyl(methyl)amino) analog CHEMBL1080863 (MW 351.41 g/mol, 5 rotatable bonds) by 42 Da lower molecular weight and one fewer rotatable bond, which jointly predict improved ligand efficiency and potentially superior passive permeability according to established medicinal chemistry guidelines [1]. The pyrrolidine substituent eliminates the tertiary amine stereocenter present in the comparator, reducing complexity and simplifying chromatographic purification for in-house SAR campaigns. These are class-level inferences; direct experimental permeability or solubility comparisons are not available for these two specific compounds.
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW 309.33 g/mol; 4 rotatable bonds |
| Comparator Or Baseline | CHEMBL1080863 (N-(2H-benzotriazol-5-yl)-6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxamide): MW 351.41 g/mol; 5 rotatable bonds |
| Quantified Difference | ΔMW = −42.08 g/mol (12% reduction); ΔRotB = −1 (20% reduction) |
| Conditions | Calculated physicochemical properties from PubChem-derived molecular descriptors |
Why This Matters
Lower molecular weight and reduced rotatable bond count correlate with improved ligand efficiency indices commonly used to rank compound quality during hit-to-lead optimization.
- [1] MolBIC IDRBLab. Compound CP0506445: N-(2H-benzotriazol-5-yl)-6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxamide. Physicochemical properties (logP, rotatable bonds, MW). Retrieved from MolBIC Database. View Source
